N'-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-[1-(4-methoxyphenyl)ethyl]oxamide
Description
N’-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-[1-(4-methoxyphenyl)ethyl]oxamide is a complex organic compound that features a benzodioxin ring, a methoxyphenyl group, and an oxamide moiety
Properties
IUPAC Name |
N'-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-[1-(4-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-13(15-4-6-16(26-2)7-5-15)22-19(24)20(25)23-21-12-14-3-8-17-18(11-14)28-10-9-27-17/h3-8,11-13H,9-10H2,1-2H3,(H,22,24)(H,23,25)/b21-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUHJDQAWCDDMG-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C(=O)NN=CC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C(=O)N/N=C/C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-[1-(4-methoxyphenyl)ethyl]oxamide typically involves multiple steps. One common route starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with 4-methoxyphenylacetyl chloride to form an intermediate. This intermediate is subsequently treated with oxalyl chloride to yield the final oxamide compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-[1-(4-methoxyphenyl)ethyl]oxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The oxamide group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzodioxin derivatives.
Scientific Research Applications
N’-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-[1-(4-methoxyphenyl)ethyl]oxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N’-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-[1-(4-methoxyphenyl)ethyl]oxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, thereby affecting biochemical pathways related to disease processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino derivatives: These compounds share the benzodioxin core and exhibit similar chemical properties.
Methoxyphenyl derivatives: Compounds with a methoxyphenyl group that may have similar biological activities.
Oxamide derivatives: Compounds containing the oxamide moiety, which can have diverse applications in chemistry and medicine.
Uniqueness
N’-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-[1-(4-methoxyphenyl)ethyl]oxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
